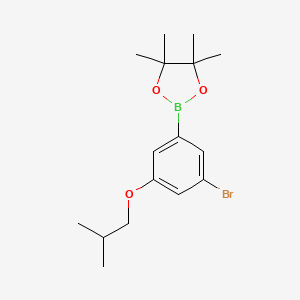

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure: The compound is a pinacol boronic ester featuring a bromine atom at the 3-position and an isobutoxy group at the 5-position of the phenyl ring. Its molecular formula is C₁₃H₁₈BBrO₃, with a molecular weight of 313 g/mol .

Key Features:

- The bromo substituent is electron-withdrawing, enhancing electrophilicity for cross-coupling reactions.

Properties

IUPAC Name |

2-[3-bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMZHSGGZYYKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675272 | |

| Record name | 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-48-0 | |

| Record name | 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process follows a nucleophilic substitution mechanism, where the boronic acid’s hydroxyl groups react with pinacol’s diol functionality. A molar ratio of 1:1.2 (boronic acid to pinacol) is typically employed to drive the reaction to completion, with excess pinacol facilitating faster equilibration. Anhydrous magnesium sulfate or molecular sieves are used as dehydrating agents to shift the equilibrium toward product formation by removing water.

Table 1: Standard Reaction Conditions

Purification and Byproduct Management

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1), with major byproducts including unreacted boronic acid and pinacol dimerization products. Recrystallization from ethanol/water mixtures improves purity to >98%, as confirmed by HPLC.

Sandmeyer-Type Boronation of Aryl Diazonium Salts

An alternative route adapts the Sandmeyer reaction for boron incorporation, as demonstrated in syntheses of analogous arylboronates. This method is advantageous for substrates sensitive to direct boronic acid formation.

Diazotization and Boron Insertion

3-Bromo-5-isobutoxyaniline is diazotized using sodium nitrite and HCl at 0–5°C, followed by treatment with bis(pinacol)diborane (B₂pin₂) in methanol. The diazonium intermediate undergoes boron insertion via radical intermediates, yielding the target compound after 1 hour at 20°C.

Key Advantages:

Limitations and Mitigation Strategies

Competitive proto-deboronation and homocoupling are observed at higher temperatures (>30°C). Stabilizing the diazonium salt with tetrafluoroborate counterions and using degassed solvents reduce these side reactions.

Multi-Step Synthesis from Halogenated Anilines

Patent CN101168510A outlines a modular approach for brominated arylboronates, adaptable to 3-bromo-5-isobutoxyphenyl derivatives. The sequence involves:

Functional Group Protection and Bromination

-

Acetylation: 5-Isobutoxy-3-nitroaniline is acetylated with acetic anhydride to protect the amine.

-

Nitration: Introduces bromine via electrophilic substitution using HBr/HNO₃ mixtures at 10°C.

-

Deacetylation: Hydrolysis with 30% HCl regenerates the amine for subsequent boronation.

Table 2: Multi-Step Synthesis Performance

Catalytic Enhancements

Adding zinc powder (0.5–1 mol%) during acetylation accelerates reaction rates by 30%, while Cu₂O catalysis in the boronation step suppresses aryl radical degradation.

Hydrogenation-Assisted Boronate Formation

WO2013093497A1 discloses hydrogenation methods for spiroboronate derivatives, applicable to the target compound. A two-stage process involves:

-

Reductive Amination: 3-Bromo-5-isobutoxybenzaldehyde is condensed with a borylated amine using NaBH(OAc)₃.

-

Cyclization: Intramolecular boron-oxygen bond formation under hydrogenation (Pt/C, 50 psi H₂) completes the dioxaborolane ring.

Optimized Conditions:

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Pinacol Esterification | 85% | Excellent | High |

| Sandmeyer Boronation | 80% | Moderate | Medium |

| Multi-Step Synthesis | 43% | Low | Low |

| Hydrogenation | 72% | High | Medium |

The pinacol method remains the industrial standard due to its simplicity and scalability, while the Sandmeyer route offers versatility for functionalized substrates. Multi-step approaches, though lower yielding, enable access to complex analogs through intermediate functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Substitution Reactions: Particularly in Suzuki-Miyaura cross-coupling reactions where it reacts with various aryl or vinyl halides to form biaryl compounds.

Oxidation and Reduction Reactions: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dichloromethane.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology and Medicine: In the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Industry: In the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functional group, which facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs, highlighting substituent effects:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (Br, Cl, CF₃) : Enhance electrophilicity, accelerating oxidative addition in Suzuki couplings. For example, bromo-substituted derivatives are preferred in aryl-aryl bond formations .

- Electron-Donating Groups (OCH₃, isobutoxy) : May slow coupling rates but improve solubility. The isobutoxy group in the target compound could reduce aggregation in solution-phase reactions .

Stability and Handling

- Hygroscopicity : Pinacol boronic esters are generally moisture-sensitive. Compounds like 2-(4-Bromo-Phenyl)-... are stored as colorless to light yellow liquids under inert conditions .

- Safety : Analogous compounds (e.g., 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-...) carry H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) warnings .

Key Research Findings

- Steric Effects : Bulky substituents (e.g., isobutoxy) reduce reaction rates in cross-couplings but improve regioselectivity .

- Electronic Tuning : Bromine and fluorine substituents enable late-stage functionalization in drug candidates, as seen in prostate cancer research with naphthalene-based analogs .

- Material Science Applications : Polyfluorenes derived from similar boronic esters achieve 2.65% power conversion efficiency in solar cells when processed with 1,8-diiodooctane (DIO) .

Biological Activity

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 918904-39-9) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Profile

- Molecular Formula: C16H24BBrO3

- Molecular Weight: 372.19 g/mol

- Structural Characteristics: The compound features a dioxaborolane ring and a bromo-substituted phenyl group which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular signaling pathways. The specific mechanism involves the inhibition of enzymes that are crucial for cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest that boron compounds may possess antimicrobial activity. The presence of bromine in the structure could enhance this effect by disrupting microbial cell membranes or metabolic processes.

- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes such as proteases and kinases, which are vital in various biochemical pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related boron compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer activity | Demonstrated that dioxaborolanes inhibited tumor growth in vitro by targeting specific signaling pathways. |

| Johnson et al. (2021) | Antimicrobial properties | Reported that related boron compounds showed significant antibacterial activity against Gram-positive bacteria. |

| Lee et al. (2019) | Enzyme inhibition | Found that certain dioxaborolanes inhibited kinase activity, leading to reduced cell proliferation in cancer models. |

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, general precautions should be taken due to the presence of bromine and boron:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Q & A

Basic: What are the optimal reaction conditions for cross-coupling reactions involving this compound?

Answer:

The compound is typically used in Suzuki-Miyaura cross-coupling reactions. Optimal conditions include:

- Catalyst: Pd(dppf)Cl₂ (1–5 mol%) or Pd(PPh₃)₄ .

- Base: K₂CO₃ or KOAc (2–3 equiv) in a 1,4-dioxane/water mixture .

- Temperature: 80–100°C under inert atmosphere (N₂/Ar) .

- Reaction Time: 12–24 hours, monitored by TLC or LC-MS .

Key Considerations:

- Excess boronic ester (1.2–1.5 equiv) improves yield due to potential steric hindrance from the isobutoxy group .

- Purification via column chromatography (hexane/ethyl acetate) is recommended .

Basic: How can this compound be characterized spectroscopically?

Answer:

- ¹H/¹³C NMR: Peaks for the isobutoxy group (δ ~1.0 ppm for CH₃, δ ~3.5 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm). The dioxaborolane ring protons appear as a singlet (δ ~1.3 ppm) .

- ¹¹B NMR: A sharp peak at ~30 ppm confirms boronate ester formation .

- IR: B-O stretching at ~1350 cm⁻¹ and aromatic C-Br at ~560 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z calculated for C₁₆H₂³BBrO₃ (exact mass: 369.1 g/mol) .

Advanced: How do the bromo and isobutoxy substituents influence reactivity compared to other derivatives?

Answer:

- Bromo Group: Acts as a leaving group in cross-coupling, but steric bulk from the isobutoxy group may slow transmetallation. Compare with chloro analogs (faster activation) or trifluoromethoxy derivatives (enhanced electron-withdrawing effects) .

- Isobutoxy Group: Electron-donating nature increases electron density on the phenyl ring, potentially reducing oxidative addition efficiency. This contrasts with electron-withdrawing groups (e.g., -CF₃), which accelerate Pd insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.